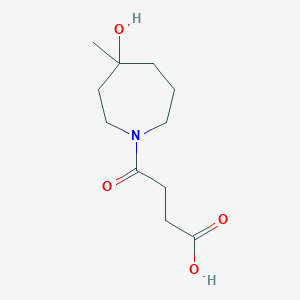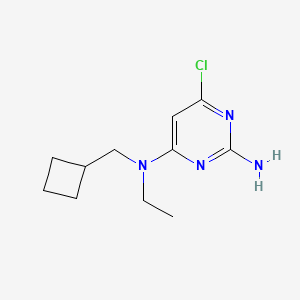
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid, also known as MMMP, is a chemical compound that has gained attention in the scientific community for its potential applications in pharmaceutical research.
作用機序
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the receptor's activity, which leads to a decrease in the influx of calcium ions into the neuron. This mechanism of action is important in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid can inhibit the activity of the NMDA receptor in a dose-dependent manner. In vivo studies have shown that 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid can enhance cognitive function and memory retention in animal models. 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity and memory formation. However, one limitation is that 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has a short half-life, which may make it difficult to use in long-term studies.
将来の方向性
There are several future directions for research on 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid. One area of focus is the development of new drugs that target the NMDA receptor using 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid as a lead compound. Another area of focus is the investigation of the potential therapeutic applications of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in the treatment of neurodegenerative diseases. Finally, future research could explore the use of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in combination with other drugs to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid is a promising compound that has potential applications in pharmaceutical research for the treatment of neurological disorders. Its high affinity for the NMDA receptor and its ability to enhance cognitive function and memory retention make it a valuable tool for studying the role of the receptor in synaptic plasticity and memory formation. Further research is needed to fully understand the potential therapeutic applications of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid and to develop new drugs that target the NMDA receptor using 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid as a lead compound.
合成法
The synthesis of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid involves the reaction of 3-methoxy-3-methylpiperidine with 2,2-dimethylacetoacetate in the presence of a strong base. The resulting product is then purified through column chromatography to obtain 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in its pure form.
科学的研究の応用
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has been found to have potential applications in pharmaceutical research, specifically in the development of new drugs for the treatment of neurological disorders. 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has been shown to have high affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This makes 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid a promising candidate for the development of drugs that can enhance cognitive function and treat neurodegenerative diseases.
特性
IUPAC Name |
3-(3-methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,10(15)16)9(14)13-7-5-6-12(3,8-13)17-4/h5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIIPYXBFICHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C(C)(C)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)

![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)


![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)



